9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[440]deca-1,3,5-trien-7-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the use of rhodium complexes as catalysts. The reaction sequence includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired bicyclic structure in a one-pot procedure.
Chemical Reactions Analysis
9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar compounds to 9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one include:
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Known for its antimicrobial and anticancer activities.
Bicyclo[4.2.0]octa-1,3,5-triene: Used in various chemical reactions and studies. The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in different fields.
Properties
CAS No. |
7144-28-7 |
---|---|
Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C14H10O3S/c15-10-5-3-4-9(8-10)14-17-13(16)11-6-1-2-7-12(11)18-14/h1-8,14-15H |
InChI Key |
OCKPKHNGOMRNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.